Lipophilicity Differentiation: XLogP3 Comparison with Regioisomeric and Electronic Analogs
The target compound exhibits a computed XLogP3 of 5.6 [1], whereas the regioisomer N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has a reported XLogP3 of 5.4 (calculated via the same method) [2]. The 0.2 log unit increase indicates higher lipophilicity for the 3-chloro-4-methyl substitution pattern, which can influence membrane partitioning and oral absorption potential.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 5.6 |
| Comparator Or Baseline | N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide: XLogP3 5.4 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed via XLogP3 algorithm; values sourced from public chemical databases. |
Why This Matters
A 0.2 log unit difference in lipophilicity can translate to measurably different membrane permeability and tissue distribution profiles, making the 3-chloro-4-methyl isomer preferable for applications requiring optimized oral bioavailability or CNS penetration.
- [1] Kuujia.com. CAS 941895-57-4: N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide. Computed XLogP3 value. Accessed 2026-04-29. View Source
- [2] PubChem. Compound Summary for CID 118442022: N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide. Computed XLogP3. Accessed 2026-04-29. View Source
